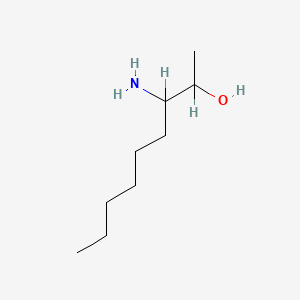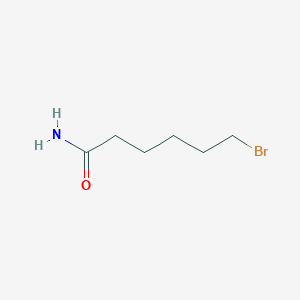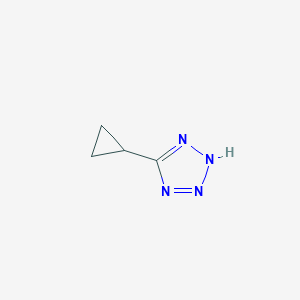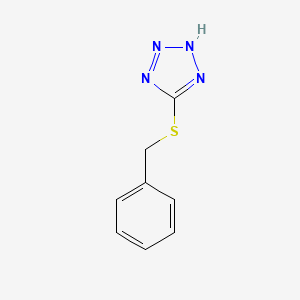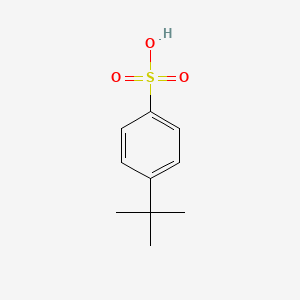
4-Hydroxyisoindole-1,3-dione
概要
説明
4-Hydroxyisoindole-1,3-dione, also known as 4-hydroxyisoindoline-1,3-dione, is a chemical compound with the molecular formula C8H5NO3 . It has been used as a scaffold to develop a two-photon fluorescent probe BHID-Bpin for the detection of peroxynitrite .
Synthesis Analysis
The synthesis of 4-Hydroxyisoindole-1,3-dione involves a reaction with ammonium hydroxide . The reaction mixture is gradually cooled to room temperature, and then adjusted to pH 2 with concentrated hydrochloric acid. The crystals which precipitated are collected by suction-filtration and then dried in vacuum to give the desired compound . Another method involves the synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions .Molecular Structure Analysis
The molecular weight of 4-Hydroxyisoindole-1,3-dione is 163.13 Da .Chemical Reactions Analysis
The overall transformation involved in the synthesis of 4-Hydroxyisoindole-1,3-dione includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxyisoindole-1,3-dione is C8H5NO3 . Its molecular weight is 163.13 Da .科学的研究の応用
Fluorescent Probing for Peroxynitrite
4-Hydroxyisoindoline-1,3-dione: derivatives have been utilized as fluorescent probes for monitoring the concentration of peroxynitrite . Peroxynitrite is a reactive nitrogen species linked to various diseases. The sensing mechanism involves an ultrafast excited-state intramolecular proton transfer process, making it a valuable tool in biomedical research.
Biological Activity and Therapeutic Potential
The compound’s derivatives exhibit a range of biological activities, which has spurred research into their potential as therapeutic agents . Understanding the structure–activity relationships of these derivatives can unlock new treatments for diseases.
Synthesis and Reactivity in Organic Chemistry
N-isoindoline-1,3-diones, a class of compounds that includes 4-Hydroxyisoindoline-1,3-dione , are notable for their diverse chemical reactivity. They are used in various synthetic strategies, enabling the construction of complex molecules with potential applications in pharmaceuticals and other fields .
Development of Photochromic Materials
These compounds are being explored for their use in photochromic materials. Their ability to change color in response to light makes them suitable for applications like smart windows and optical data storage .
Use in Polymer Additives
The unique properties of 4-Hydroxyisoindoline-1,3-dione derivatives make them candidates for use as additives in polymers. They can enhance the physical and chemical properties of polymers, such as durability and resistance to degradation .
Application in Dyes and Colorants
Due to their vibrant hues and stability, derivatives of 4-Hydroxyisoindoline-1,3-dione are being researched for use in dyes and colorants. These compounds can provide long-lasting color for textiles and other materials .
作用機序
Target of Action
The primary target of 4-Hydroxyisoindole-1,3-dione is peroxynitrite . Peroxynitrite is a reactive nitrogen species generated by the combination of nitric oxide and a superoxide anion radical . It plays a crucial role in various cellular pathways, including apoptosis and cell death .
Mode of Action
4-Hydroxyisoindole-1,3-dione acts as a fluorescent probe for monitoring the concentration of peroxynitrite . The compound, when photoexcited, relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state . Upon reacting with peroxynitrite, a moiety is cleaved from the compound, and a derivative is formed .
Biochemical Pathways
The interaction of 4-Hydroxyisoindole-1,3-dione with peroxynitrite affects various biochemical pathways. Peroxynitrite is associated with various pathways in cells, including apoptosis and cell death . Abnormal concentrations of peroxynitrite can be indicative of certain diseases .
Pharmacokinetics
The compound’s interaction with peroxynitrite and the subsequent formation of a derivative suggest that it undergoes metabolic transformations .
Result of Action
The result of the action of 4-Hydroxyisoindole-1,3-dione is the formation of a derivative that exhibits strong dual-band fluorescence . This fluorescence is caused by an ultrafast excited-state intramolecular proton transfer process . This allows for the monitoring of the concentration of peroxynitrite, which is linked to many diseases .
Action Environment
Given its role as a fluorescent probe for peroxynitrite, it can be inferred that the compound’s action, efficacy, and stability may be influenced by factors such as the concentration of peroxynitrite and the presence of other reactive species in the environment .
Safety and Hazards
将来の方向性
4-Hydroxyisoindole-1,3-dione has been used as a scaffold to develop a two-photon fluorescent probe for the detection of peroxynitrite . This suggests potential future applications in the development of other fluorescent probes. Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a potential area for future research .
特性
IUPAC Name |
4-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNZSATHOXXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323432 | |
| Record name | 4-hydroxyisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoindole-1,3-dione | |
CAS RN |
41709-87-9 | |
| Record name | NSC403994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxyisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





